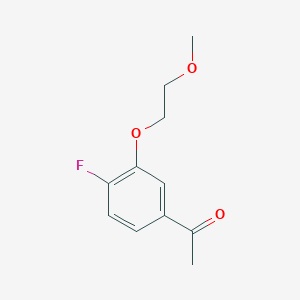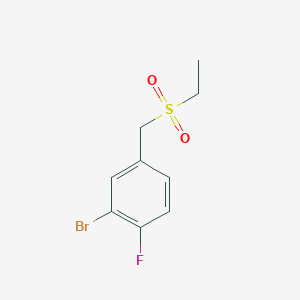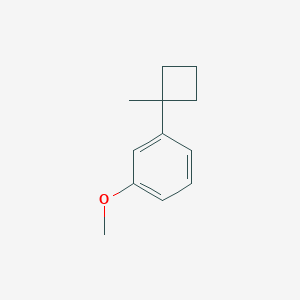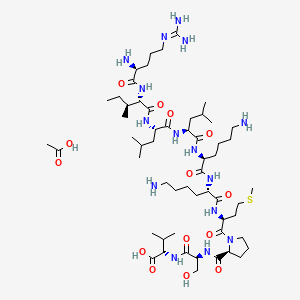
Handle region peptide, rat acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Handle region peptide, rat acetate is a prorenin receptor antagonist. It is known for its ability to suppress the progression of diabetic nephropathy and exhibit anti-inflammatory activities in the eye. The molecular formula of this compound is C56H105N15O14S, and it has a molecular weight of 1244.61 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: Handle region peptide, rat acetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as the N-terminal protecting group .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar SPPS protocols but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the peptide .
化学反应分析
Types of Reactions: Handle region peptide, rat acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing amino acids within the peptide.
Reduction: This reaction can reverse the oxidation of sulfur-containing amino acids.
Substitution: This reaction can involve the replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed: The major products formed from these reactions include modified peptides with altered amino acid sequences or functional groups .
科学研究应用
Handle region peptide, rat acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating diabetic nephropathy and ocular inflammation
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用机制
Handle region peptide, rat acetate exerts its effects by antagonizing the prorenin receptor. This interaction inhibits the activation of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. The peptide also modulates the expression of inflammatory mediators, thereby reducing inflammation .
相似化合物的比较
Angiotensin II receptor antagonists: These compounds also target the renin-angiotensin system but act on different receptors.
ACE inhibitors: These compounds inhibit the angiotensin-converting enzyme, reducing the production of angiotensin II.
Uniqueness: Handle region peptide, rat acetate is unique in its specific antagonism of the prorenin receptor, which distinguishes it from other compounds targeting the renin-angiotensin system .
属性
分子式 |
C56H105N15O14S |
|---|---|
分子量 |
1244.6 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C54H101N15O12S.C2H4O2/c1-10-33(8)43(68-44(71)34(57)17-15-24-60-54(58)59)51(78)65-39(28-31(4)5)48(75)64-38(27-30(2)3)47(74)62-35(18-11-13-22-55)45(72)61-36(19-12-14-23-56)46(73)63-37(21-26-82-9)52(79)69-25-16-20-41(69)50(77)66-40(29-70)49(76)67-42(32(6)7)53(80)81;1-2(3)4/h30-43,70H,10-29,55-57H2,1-9H3,(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,77)(H,67,76)(H,68,71)(H,80,81)(H4,58,59,60);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
InChI 键 |
OJRZKHPEQVFHEZ-DZKMZEGKSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


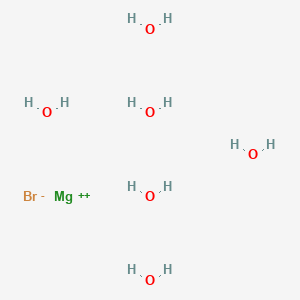

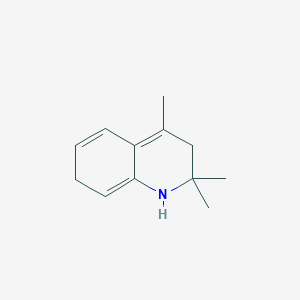

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)
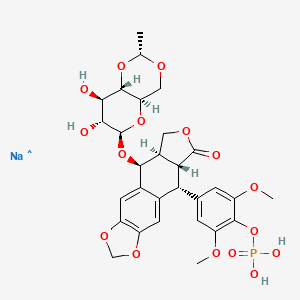
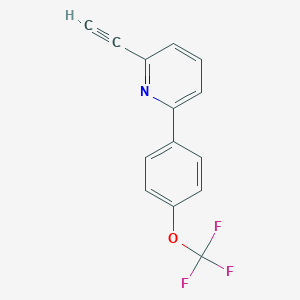
![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)

